(Z)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide
Overview
Description
(Z)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H10BrFN2O3 and its molecular weight is 389.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-(4-fluorophenyl)acrylamide is 387.98588 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Spectroscopic Properties and Antipathogenic Activity
Research on acylthioureas, which share structural similarities with the mentioned compound, has shown significant spectroscopic properties and antipathogenic activities. These compounds have been synthesized, characterized, and tested for their interaction with bacterial cells, demonstrating potential as novel antimicrobial agents with antibiofilm properties, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).
Rearrangement Reactions
The compound's structure allows for interesting chemical reactions, such as O,N and N,N double rearrangement, showcasing its potential in synthetic chemistry. For instance, related cyanoacrylamide derivatives have been used in condensation reactions to produce novel organic structures, indicating a broad utility in creating complex molecular architectures (Yokoyama, Hatanaka, & Sakamoto, 1985).
Inhibitory Effects on Biological Targets
Compounds with bromo-benzothiophene carboxamide derivatives, which are structurally related, have shown potent inhibitory effects on biological targets such as Plasmodium enoyl-acyl carrier protein reductase. This highlights the compound's potential application in developing antimalarial drugs (Banerjee et al., 2011).
Fluorescence Quenching Studies
Acrylamides, including those similar to the discussed compound, have been studied for their fluorescence quenching properties, which could be leveraged in sensing applications or studying protein conformational changes (Eftink & Ghiron, 1976).
Solubility and Phase Behavior
Understanding the solubility and phase behavior of such compounds in various solvents is crucial for their application in polymer science, drug formulation, and material engineering. Studies on related N-aryl acrylamides have provided valuable data on their solubility in methanol–ethanol solutions, which is essential for industrial product and process design (Yao, Li, Luo, & Liu, 2010).
Properties
IUPAC Name |
(Z)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-(4-fluorophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrFN2O3/c18-14-7-16-15(23-9-24-16)6-10(14)5-11(8-20)17(22)21-13-3-1-12(19)2-4-13/h1-7H,9H2,(H,21,22)/b11-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDIMGNHVXMUAI-WZUFQYTHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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